Sulfur trioxide

Descripción general

Descripción

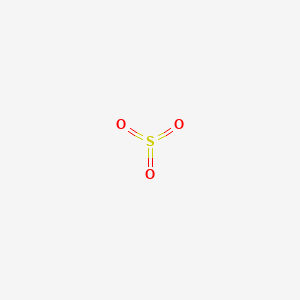

Sulfur trioxide is a chemical compound with the formula SO₃. It is a colorless to white crystalline solid that fumes in air and is highly reactive. This compound is a significant industrial chemical, primarily used as a precursor to sulfuric acid, one of the most important industrial chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulfur trioxide can be prepared in the laboratory by the two-stage pyrolysis of sodium bisulfate. The first stage involves dehydration at 315°C to form sodium pyrosulfate, followed by cracking at 460°C to produce sodium sulfate and this compound .

Industrial Production Methods: The most common industrial method for producing this compound is the Contact Process. This involves the catalytic oxidation of sulfur dioxide (SO₂) to this compound using a vanadium pentoxide (V₂O₅) catalyst at temperatures between 400-600°C. The reaction is as follows: [ 2SO₂ + O₂ \rightarrow 2SO₃ ] This process is highly efficient and is the primary method used in the large-scale production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Sulfur trioxide undergoes several types of chemical reactions, including:

Hydration: Reacts with water to form sulfuric acid. [ SO₃ + H₂O \rightarrow H₂SO₄ ]

Reaction with Bases: Reacts with bases like sodium hydroxide to form sodium hydrogen sulfate. [ SO₃ + NaOH \rightarrow NaHSO₄ ]

Common Reagents and Conditions:

Water: For hydration reactions.

Bases (e.g., NaOH): For neutralization reactions.

Major Products:

Sulfuric Acid (H₂SO₄): Formed from hydration.

Sodium Hydrogen Sulfate (NaHSO₄): Formed from reaction with bases

Aplicaciones Científicas De Investigación

Industrial Applications

- Production of Sulfuric Acid

- Sulfonation Reactions

- Bleaching Agent

- Catalyst in Chemical Reactions

- Manufacturing Solar Energy Devices

Safety Considerations

This compound is highly corrosive and poses significant health risks upon exposure. It reacts violently with water to form sulfuric acid, which can cause severe burns . Proper handling and safety protocols are essential when working with this compound.

Data Tables

| Application | Description |

|---|---|

| Production of Sulfuric Acid | Key step in industrial chemical synthesis |

| Sulfonation Reactions | Essential for manufacturing detergents and pharmaceuticals |

| Bleaching Agent | Improves pulp quality in paper production |

| Catalyst | Enhances efficiency in various chemical reactions |

| Solar Energy Devices | Contributes to renewable energy technology |

Case Studies

-

Sulfonation in Detergent Manufacturing

- A study demonstrated that using this compound for sulfonation significantly improved the efficiency of producing linear alkylbenzene sulfonate, a common surfactant used in household cleaning products.

-

Photovoltaic Cell Production

- Research indicated that incorporating this compound into the manufacturing process of photovoltaic cells enhanced their efficiency by optimizing the semiconductor properties necessary for solar energy conversion.

Mecanismo De Acción

Sulfur trioxide acts as a strong electrophile due to the electron-withdrawing effects of the oxygen atoms. In electrophilic aromatic sulfonation, this compound reacts with aromatic compounds to form sulfonic acids. The mechanism involves the formation of a sigma complex, followed by proton transfer to yield the final product .

Comparación Con Compuestos Similares

Sulfur Dioxide (SO₂): A less oxidized form of sulfur oxide, used in the production of sulfuric acid and as a preservative.

Sulfur Monoxide (SO): An unstable compound that exists only at high temperatures.

Disulfur Dioxide (S₂O₂): Formed from the dimerization of sulfur monoxide.

Sulfur Sesquioxide (S₂O₃): Another oxide of sulfur with different oxidation states

Uniqueness: Sulfur trioxide is unique due to its high reactivity and its role as a precursor to sulfuric acid. Its ability to act as a strong dehydrating agent and its involvement in sulfonation reactions make it distinct from other sulfur oxides .

Actividad Biológica

Sulfur trioxide (SO₃) is a significant chemical compound primarily known for its role in the production of sulfuric acid. Its biological activity, however, extends beyond industrial applications, influencing various biochemical processes and presenting health implications. This article explores the biological activity of this compound, including its mechanisms of action, effects on biological systems, and relevant research findings.

This compound is a colorless to white crystalline solid that fume in air. It is highly reactive and can form sulfuric acid upon contact with water. Its molecular structure consists of one sulfur atom bonded to three oxygen atoms, giving it unique properties that facilitate its reactivity in biological systems .

Mechanisms of Biological Activity

This compound's biological activity is primarily mediated through its ability to generate reactive sulfur species, particularly the this compound anion radical (•SO₃⁻). This radical is formed during various biochemical reactions and plays a crucial role in oxidative stress and cellular signaling.

Formation of this compound Anion Radical

Research indicates that the one-electron oxidation of bisulfite (HSO₃⁻) can lead to the formation of •SO₃⁻ radicals. This process is catalyzed by enzymes such as horseradish peroxidase in the presence of hydrogen peroxide (H₂O₂). The reaction can be summarized as follows:

Quantitative studies using electron spin resonance (ESR) have demonstrated that the concentration of •SO₃⁻ correlates with bisulfite levels, indicating its potential role in radical-mediated biochemical pathways .

Biological Effects

The biological effects of this compound and its derivatives can be categorized into several key areas:

1. Oxidative Stress:

this compound can contribute to oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative damage is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Respiratory Health:

Inhalation of this compound can lead to respiratory issues. Studies have shown that exposure to SO₃ can cause irritation of the respiratory tract, leading to symptoms such as coughing and wheezing. Sensitive populations, including individuals with asthma, are particularly at risk .

3. Cellular Signaling:

The formation of •SO₃⁻ may influence cellular signaling pathways. Research suggests that these radicals can modulate the activity of various signaling molecules, potentially affecting processes such as inflammation and apoptosis .

Case Studies

Case Study 1: Inhalation Toxicity

A study examining the inhalation toxicity of this compound revealed significant health risks associated with exposure. Controlled animal studies indicated that concentrations above certain thresholds led to acute respiratory distress and long-term pulmonary damage .

Case Study 2: Role in Oxidative Stress

In vitro experiments demonstrated that exposure to this compound resulted in increased levels of lipid peroxidation products in cultured cells, signifying oxidative stress induction. These findings suggest a direct link between SO₃ exposure and cellular damage mechanisms .

Data Tables

Q & A

Basic Research Questions

Q. How does collision theory explain the effect of pressure on the equilibrium rate of SO₂ oxidation to SO₃?

Increasing pressure in the reaction 2SO₂(g) + O₂(g) ⇌ 2SO₃(g) shifts the equilibrium toward SO₃ production. According to collision theory, higher pressure increases molecular collision frequency between SO₂ and O₂, favoring the forward reaction. Researchers should monitor pressure-dependent rate constants and use Le Chatelier’s principle to optimize conditions for industrial synthesis, ensuring catalyst compatibility (e.g., V₂O₅/TiO₂) .

Q. What experimental parameters are critical for maintaining equilibrium in the contact process for SO₃ production?

Key parameters include temperature (400–450°C for optimal catalytic activity), pressure (1–2 atm), and gas composition (SO₂/O₂ ratio). Excess O₂ improves conversion efficiency, while temperature control prevents catalyst deactivation. Use gas chromatography or IR spectroscopy to monitor SO₃ yield and adjust feed ratios dynamically .

Q. What safety protocols are essential for handling SO₃ in laboratory settings?

SO₃ requires enclosed systems with local exhaust ventilation (LEV) to prevent inhalation. Use corrosion-resistant materials (glass or PTFE) for reactors. Personal protective equipment (PPE) must include acid-resistant gloves, face shields, and NIOSH-approved respirators. Pre-cool gaseous SO₃ to reduce reactivity, and avoid water contact to prevent explosive sulfuric acid formation .

Advanced Research Questions

Q. How can catalytic efficiency of V₂O₅/TiO₂ in SO₂ oxidation be systematically evaluated?

Conduct kinetic studies using fixed-bed reactors under varying conditions: temperature (300–600°C), SO₂/O₂/N₂ ratios, and space velocity. Measure SO₃ yield via ion chromatography or UV-Vis spectroscopy. Compare turnover frequencies (TOF) and activation energies (Eₐ) across catalysts with 0.5–5% V₂O₅ loading. Post-reaction XRD/XPS analysis identifies structural changes or vanadium leaching .

Q. What methodologies are effective in controlling SO₃ aerosol emissions from industrial flue gases?

Heterogeneous condensation in desulfurization towers can reduce aerosol concentrations. Design experiments with deflector trays to enhance gas-liquid contact, optimizing temperature (130–145°C for primary cooling) and surfactant use (e.g., ethoxylate). Monitor particle concentrations (e.g., 7.5E6–9.0E6/cm³) using laser diffraction or electrostatic classifiers .

Q. How can ASTM C 144-11B standards be adapted to quantify SO₃ in concrete aggregates?

Modify the cement-focused ASTM method by preparing aggregate samples via acid digestion (HCl/HNO₃) and gravimetric analysis. Validate results with XRF or ion chromatography. Address matrix interference by spiking samples with known SO₃ concentrations and assessing recovery rates (target: 95–105%). Replicate tests to identify heterogeneity in aggregate sources .

Q. What mechanisms explain sulfur imbalance during selective catalytic reduction (SCR) of NO₃ in flue gas?

SO₃ formation during SCR competes with NOₓ reduction. Track sulfur balance via mass spectrometry of inlet/outlet gases and ash deposits. Catalytic sites on V₂O₅/TiO₂ may adsorb SO₂, oxidizing it to SO₃. Mitigate this by doping catalysts with MoO₃ to suppress SO₂ activation or using low-sulfur fuels .

Q. How can researchers resolve discrepancies in SO₃ concentration measurements across analytical techniques?

Cross-validate methods: Compare UV-Vis (direct absorption at 320 nm) with ion-selective electrodes (ISE) or titration (e.g., BaCl₂ precipitation). Calibrate instruments using NIST-traceable standards. Account for humidity, as SO₃ hydrates rapidly to H₂SO₄. Statistical analysis (ANOVA) identifies systematic errors between lab protocols .

Q. What experimental designs quantify SO₃-induced corrosion in metallurgical systems?

Expose metal alloys (e.g., carbon steel, stainless steel) to SO₃-rich environments in controlled chambers. Monitor mass loss, oxide layer thickness (via SEM-EDS), and electrochemical corrosion rates (Tafel plots). Simulate flue gas conditions (200–400°C, 5–10% SO₃) to replicate boiler or economizer corrosion .

Q. What kinetic models describe SO₃ hydration to H₂SO₄ under atmospheric conditions?

Use stopped-flow spectrophotometry to measure hydration rates in gas-phase reactions. Variables include temperature (0–50°C), relative humidity (20–80%), and trace catalysts (e.g., NH₃). Fit data to pseudo-first-order kinetics, and compute activation parameters (ΔH‡, ΔS‡) to predict aerosol formation in environmental models .

Propiedades

IUPAC Name |

sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3S/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEJUJNQAAGONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SO3, O3S | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfur trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029673 | |

| Record name | Sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur trioxide, is a colorless to white crystalline solid which will fume in air. Often shipped with inhibitor to prevent polymerization. It reacts violently with water to form sulfuric acid with the release of heat. It is corrosive to metals and tissue. It causes eye and skin burns. Ingestion causes severe burns of mouth esophagus and stomach. The vapor is very toxic by inhalation. It is a fire risk when in contact with organic materials such as wood, cotton, fiberboard, etc., Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid, Colorless to white solid that fumes in air at room temperature; [HSDB] Exists in 3 modifications; The alpha and beta forms are solids; mp = 62.3 and 32.5 deg C, respectively; The gamma form is a solid or liquid with a mp of 16.8 deg C; [Merck Index], HYGROSCOPIC LIQUID OR SOLID IN VARIOUS FORMS. . | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

113 °F at 760 mmHg all forms (EPA, 1998), Sublimes, 44.8 °C | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slowly very sol in aqueous, and sol in 100 parts water at room temp, Solubility in water: violent reaction | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.92 at 68 °F Gamma form (liquid) (EPA, 1998) - Denser than water; will sink, Critical density: 0.630 g/cu cm, Relative density (water = 1): 1.9 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.76 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.76 (Air = 1), Relative vapor density (air = 1): 2.8 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

73 mmHg at 77 °F Alpha form; 344 mmHg at 77 °F Beta form; 433 mmHg at 77 °F Gamma form (EPA, 1998), 263.0 [mmHg], Vapor pressure: 73 mm Hg at 25 °C /alpha-form/, Vapor pressure, kPa at 25 °C: 57.7 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Trace amounts of water or sulfuric acid can catalyze the formation of polymers. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needles, Asbestos-like needles, Pure sulfur trioxide is a colorless liquid that fumes in air at room temperature and pressure. | |

CAS No. |

7446-11-9, 12210-38-7 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfite radical anion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012210387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfur-trioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH2O7V4LYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

144 °F Alpha form; 90.5 °F Beta form; 62.2 °F Gamma form (EPA, 1998), 62.2 °C, Exists in three solid modifications: alpha, beta, and gamma. The alpha form seems to be the stable form but the solid transitions are commonly slow; a given sample may be a mixture of the various forms and its melting point not constant., Physical form: asbestos-like needles; melting point: 32.5 °C; vapor pressure: 344 mm Hg at 25 °C /beta-form/, 17 °C | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.